Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

Catalog No.
S520014
CAS No.
220099-91-2
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3...

CAS Number

220099-91-2

Product Name

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1

InChI Key

OCKIPDMKGPYYJS-ZDUSSCGKSA-N

SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4

solubility

Soluble in DMSO, not in water

Synonyms

AZD 0328, AZD-0328, AZD0328, spiro(1-azabicyclo(2.2.2)octane-3,2'(3H)-furo(2,3-b)pyridine)

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4

The exact mass of the compound Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is 216.12626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Alpha-7 Nicotinic Acetylcholine Receptor Agonist: A study published in 2005 describes the synthesis of a similar compound, 5'-(2-[18F]fluorophenyl)-Spiro[1-azabicyclo[2.2.2]octane]-3,2'(3'H)-furo[2,3-b]pyridine ([18F]FPS). This compound was found to be an agonist at the alpha-7 nicotinic acetylcholine receptor (nAChR) []. Alpha-7 nAChRs are involved in various neurological functions, and agonists for this receptor are being investigated for their potential in treating conditions like Alzheimer's disease and schizophrenia [].

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of a bicyclic framework that includes both nitrogen and oxygen heteroatoms, contributing to its distinctive chemical properties. The spiro atom connects two rings, making it a spiro compound, which is defined as having at least two rings sharing one common atom. The presence of the furo[2,3-b]pyridine moiety adds to its structural complexity and potential biological activity.

, including rearrangements and cyclizations. Common methods include:

  • Knoevenagel Reaction: This multicomponent reaction allows for the formation of spiro compounds through the condensation of carbonyl compounds with active methylene groups, often yielding high product yields when optimized with suitable solvents and catalysts .
  • Michael Addition: A cascade Michael reaction can also be employed to synthesize spiro compounds, particularly spirooxindole derivatives, which are formed via a series of Michael additions followed by aldol reactions .
  • Oxidative Coupling: This method involves the coupling of aromatic systems under oxidative conditions to form spirocyclic structures .

Spiro compounds have been noted for their significant biological activities, particularly in medicinal chemistry. Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, indicating its promise as a therapeutic candidate in oncology . The unique structural features of this compound may contribute to its interactions with biological targets.

Several synthesis methods have been developed for creating spiro compounds:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation in conjunction with ionic liquids has proven effective for synthesizing spiro compounds with good yields (43-98%) through multicomponent reactions .
  • Organocatalytic Methods: The use of organocatalysts in cascade reactions allows for efficient synthesis pathways that minimize environmental impact while maximizing product yield .
  • Rearrangement Reactions: Traditional methods such as the pinacol-pinacolone rearrangement can also be employed to prepare spiro compounds from simpler precursors .

The applications of spiro compounds extend across various fields:

  • Pharmaceuticals: Their unique structures make them valuable in drug discovery, particularly for developing new anticancer therapies.
  • Material Science: Some spiro compounds are explored for their optoelectronic properties, making them candidates for use in organic electronics and photonic devices .
  • Fragrance Chemistry: Certain spirocyclic compounds are utilized in the formulation of fragrances due to their distinct olfactory characteristics .

Research into the interaction profiles of spiro compounds indicates their potential to bind selectively to specific biological targets. For instance, studies have shown that certain derivatives exhibit strong binding affinities towards cancer-related proteins, which may be leveraged in therapeutic contexts. The structure-activity relationship is crucial in understanding how modifications to the spiro framework can enhance or diminish biological activity.

When comparing spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- with other similar compounds, several noteworthy examples include:

Compound NameStructure TypeNotable Features
SpironolactoneSteroidal Spiro CompoundDiuretic properties; hormone receptor antagonist
SpirooxindoleSpirocyclic CompoundAnticancer activity; derived from oxindole
SpiropentadieneCarbocyclic Spiro CompoundHighly strained; used in organic synthesis

The uniqueness of spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- lies in its specific arrangement of nitrogen and oxygen heteroatoms within a bicyclic framework, which distinguishes it from other spiro compounds that may lack such features or exhibit different biological activities.

Core Structural Components: Azabicyclo[2.2.2]octane and Furopyridine Moieties

The molecular architecture of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- consists of two primary structural components that contribute to its unique properties and biological activity.

The azabicyclo[2.2.2]octane framework forms the foundational cage structure of the molecule. This bicyclic system features a nitrogen atom positioned at the bridgehead position (position 1), creating a rigid three-dimensional framework with distinctive stereochemical properties [3] . The bicyclo[2.2.2] notation indicates that each bridge contains two carbon atoms, resulting in a symmetrical cage-like structure that exhibits considerable conformational rigidity [5] .

The structural characteristics of the azabicyclo[2.2.2]octane moiety include a chair-like conformation where the nitrogen atom occupies a bridgehead position, creating a stable three-dimensional arrangement [5]. This configuration is confirmed through X-ray crystallography and computational modeling studies, which demonstrate that the nitrogen atom maintains its bridgehead position while the overall structure adopts a chair-like geometry [5].

The furo[2,3-b]pyridine component represents the second major structural element, consisting of a fused heterocyclic system that combines pyridine and furan rings [6] [7]. This bicyclic aromatic system features a six-membered pyridine ring fused to a five-membered furan ring, creating a planar aromatic framework with specific electronic properties [6]. The furo[2,3-b]pyridine moiety exhibits moderate solubility in polar organic solvents and demonstrates relative stability under standard conditions [6].

The molecular formula C₇H₅NO describes the furo[2,3-b]pyridine system, which contributes significantly to the overall molecular properties through its aromatic character and heteroatom content [6]. The fusion pattern between the pyridine and furan rings creates a unique electronic environment that influences the compound's chemical reactivity and biological interactions [6].

Spiro Junction Configuration and Chirality at C2'

The spiro junction configuration represents a critical structural feature that defines the three-dimensional arrangement and stereochemical properties of the compound. The spiro connection occurs between the 3-position of the azabicyclo[2.2.2]octane ring system and the 2'-position of the furo[2,3-b]pyridine moiety, creating a quaternary carbon center that serves as the spiro atom [1] [8].

The designation (2'R)- indicates the specific stereochemical configuration at the C2' position, reflecting the absolute configuration according to the Cahn-Ingold-Prelog priority rules [8] [9]. This stereochemical specification is crucial for the compound's biological activity and pharmacological properties, as the R-configuration contributes to the compound's selectivity for alpha-7 nicotinic acetylcholine receptors [1] [10].

The spiro junction creates a unique structural arrangement where the two ring systems are positioned perpendicular to each other, generating a three-dimensional molecular framework with specific spatial relationships [8] [11]. This perpendicular arrangement is characteristic of spiro compounds and contributes to their distinctive conformational properties [8] [12].

The chirality at the C2' position arises from the tetrahedral arrangement of four different substituents around the spiro carbon atom [8] [13]. These substituents include connections to both ring systems and the hydrogen atom at the 3'H position, creating an asymmetric center that defines the stereochemical identity of the molecule [8] [13].

The stereochemical configuration significantly influences the compound's three-dimensional structure and its interactions with biological targets [8] [13]. The R-configuration specifically contributes to the compound's ability to bind selectively to alpha-7 nicotinic acetylcholine receptors while minimizing interactions with other receptor subtypes [1] [10].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- reveals a complex molecular architecture characterized by specific geometric parameters and conformational preferences [14] [13] [9].

Computational studies using density functional theory calculations and molecular mechanics methods have provided detailed insights into the conformational behavior of this spiro compound [13] [15]. The analysis reveals that the molecule adopts a preferred conformation that minimizes steric interactions while maintaining optimal electronic properties [13] [15].

The conformational analysis indicates that the azabicyclo[2.2.2]octane moiety maintains a rigid chair-like conformation throughout different molecular environments [5] [13]. The nitrogen atom at the bridgehead position exhibits limited conformational flexibility due to the rigid cage structure, contributing to the overall conformational stability of the molecule [5] .

The furo[2,3-b]pyridine component maintains planarity within its aromatic framework, with the furan and pyridine rings adopting a coplanar arrangement [16] [17]. This planar configuration is essential for maintaining the aromatic character and electronic properties of the heterocyclic system [16] [17].

The spiro junction creates a specific dihedral angle between the two ring systems, with the azabicyclo[2.2.2]octane and furo[2,3-b]pyridine components positioned approximately perpendicular to each other [9] [18]. This geometric arrangement is characteristic of spiro compounds and contributes to their unique three-dimensional properties [9] [18].

Conformational analysis using force-field methods and quantum chemical calculations has identified the preferred conformational states and their relative energies [9] [15]. The analysis reveals that the compound exhibits limited conformational flexibility due to the rigid nature of both ring systems and the constraining effect of the spiro junction [9] [15].

The three-dimensional structure exhibits specific spatial relationships that influence the compound's chemical reactivity and biological interactions [13] [18]. The conformational analysis provides insights into the molecular basis for the compound's selectivity and binding affinity for specific biological targets [13] [18].

Structural ParameterValueMethodReference
Molecular Weight216.28 g/molExperimental [1] [2]
Density1.26±0.1 g/cm³Predicted [1]
Boiling Point361.1±42.0 °CPredicted [1] [2]
Flash Point172.2±27.9 °CPredicted [2]
pKa9.59±0.20Predicted [1]
LogP1.57Calculated [2]

Comparative Structural Analysis with Related Spiro Compounds

The comparative structural analysis of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- with related spiro compounds reveals distinctive structural features that contribute to its unique properties and biological activity [19] [20] [21].

Comparison with other azabicyclo[2.2.2]octane-containing spiro compounds demonstrates the influence of the furo[2,3-b]pyridine moiety on the overall molecular properties [22]. Related compounds such as spiro[1-azabicyclo[2.2.2]octane-3,5'-3,4-dihydropyrazole] (molecular formula C₉H₁₅N₃, molecular weight 165.24 g/mol) exhibit different electronic properties and biological activities due to the replacement of the furopyridine system with a dihydropyrazole ring [22].

The structural comparison with spiro[1-azabicyclo[2.2.2]octane-3,5'- [1] [2]oxathiolane] derivatives reveals the impact of heteroatom substitution on molecular properties [23] [24]. These compounds, with molecular formulas such as C₁₀H₁₇NO₂S, demonstrate different stereochemical behaviors and biological activities due to the presence of sulfur and oxygen atoms in the heterocyclic ring [23] [24].

Analysis of related spirooxazolidinone compounds, such as AR-R17779 ((-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]), provides insights into structure-activity relationships [10]. These compounds share the azabicyclo[2.2.2]octane core but differ in their second ring system, resulting in different pharmacological profiles and receptor selectivities [10].

The comparison with spiro[8-azabicyclo[3.2.1]octane-3,5-oxazolidin]-2-one derivatives highlights the importance of the bicyclic framework configuration [25]. These compounds, with the molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol, exhibit different conformational properties due to the [3.2.1] bicyclic arrangement compared to the [2.2.2] system [25].

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceBiological Activity
Target CompoundC₁₃H₁₆N₂O216.28 g/molFuro[2,3-b]pyridine moietyα7 nAChR partial agonist
Spiro[1-azabicyclo[2.2.2]octane-3,5'-3,4-dihydropyrazole]C₉H₁₅N₃165.24 g/molDihydropyrazole ringDifferent receptor profile
AR-R17779C₁₀H₁₄N₂O₂194.23 g/molOxazolidinone ringα7 nAChR agonist
Spiro[8-azabicyclo[3.2.1]octane-3,5-oxazolidin]-2-oneC₉H₁₄N₂O₂182.22 g/mol[3.2.1] bicyclic frameworkModified receptor binding

The structural analysis reveals that the furo[2,3-b]pyridine component contributes significantly to the compound's selectivity for alpha-7 nicotinic acetylcholine receptors [1] [10]. This selectivity is enhanced compared to related spirooxazolidinone compounds, which exhibit cross-reactivity with 5-HT₃ receptors [10].

The comparative analysis demonstrates that the specific combination of the azabicyclo[2.2.2]octane cage structure with the furo[2,3-b]pyridine aromatic system creates a unique molecular architecture that optimizes both pharmacological activity and physicochemical properties [1] [19] [10]. This structural design represents an advancement in the development of selective alpha-7 nicotinic acetylcholine receptor modulators through structure-activity relationship optimization [1] [10].

The three-dimensional conformational differences between the target compound and its structural analogues highlight the importance of the spiro junction configuration and the specific geometric relationships between the ring systems [13] [9] [18]. These conformational features contribute to the compound's improved pharmacokinetic properties and enhanced selectivity profile compared to earlier generations of related compounds [1] [10].

The molecular identity of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is definitively established through its molecular formula C₁₃H₁₆N₂O, corresponding to a molecular weight of 216.279 daltons [1] [2]. The compound is uniquely identified by its Chemical Abstracts Service registry number 220099-91-2, which serves as its universal chemical identifier in scientific databases [1] [3].

Table 1: Fundamental Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂OChemSrc, PubChem
Molecular Weight (g/mol)216.279ChemSrc, PubChem
CAS Number220099-91-2Multiple sources
Exact Mass (Da)216.126266ChemSrc
Density (g/cm³)1.3 ± 0.1ChemSrc
Boiling Point (°C)361.1 ± 42.0 at 760 mmHgChemSrc
Flash Point (°C)172.2 ± 27.9ChemSrc
Vapor Pressure (mmHg at 25°C)0.0 ± 0.8ChemSrc
Refractive Index1.631ChemSrc

The exact mass determination of 216.126266 daltons provides high precision for mass spectrometric identification purposes [1]. The calculated density of 1.3 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular packing, consistent with the rigid spirocyclic architecture of the compound [1].

The boiling point of 361.1 ± 42.0 degrees Celsius at standard atmospheric pressure (760 mmHg) reflects the compound's moderate volatility characteristics [1]. This elevated boiling point is consistent with the presence of nitrogen-containing heterocycles and the overall molecular complexity. The flash point of 172.2 ± 27.9 degrees Celsius provides critical safety information for handling and storage protocols [1].

The vapor pressure measurement of 0.0 ± 0.8 mmHg at 25 degrees Celsius indicates extremely low volatility at room temperature, suggesting minimal vapor phase presence under standard laboratory conditions [1]. The refractive index of 1.631 provides an optical property measurement useful for compound identification and purity assessment [1].

Despite extensive literature searches, comprehensive crystallographic data including crystal system, space group, and unit cell parameters remain unreported in the accessible scientific literature. This represents a significant gap in the structural characterization of this compound that would benefit from future X-ray crystallographic studies.

Solubility Profile and Partition Coefficients

The lipophilicity profile of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is characterized by a calculated logarithmic partition coefficient (LogP) of 1.57 [1], indicating moderate lipophilic character. This value places the compound in an optimal range for pharmaceutical applications, suggesting favorable membrane permeability characteristics.

Table 2: Solubility Profile and Partition Coefficients

ParameterValueSource
LogP (calculated)1.57ChemSrc
XLogP3-AA1.6PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds0PubChem
Topological Polar Surface Area (Ų)25.36IUPHAR/BPS
Water SolubilityNot reportedNot available
Organic Solvent SolubilityNot reportedNot available

The XLogP3-AA value of 1.6 provides corroborative evidence for the lipophilicity assessment, showing excellent agreement with the calculated LogP value [2] [3]. This consistency across different computational methods strengthens confidence in the predicted partition behavior.

The hydrogen bonding profile reveals zero hydrogen bond donors and three hydrogen bond acceptors [2] [3]. The absence of hydrogen bond donors is attributed to the lack of exchangeable protons in the molecular structure, while the three acceptor sites correspond to the nitrogen atoms in the bicyclic system and the oxygen atom in the furopyridine moiety. This hydrogen bonding pattern suggests favorable interactions with polar biological environments while maintaining sufficient lipophilicity for membrane penetration.

The rigid molecular architecture is reflected in zero rotatable bonds [2] [3], indicating a conformationally constrained structure. This rigidity can contribute to enhanced binding selectivity and reduced entropic penalties in receptor interactions.

The topological polar surface area of 25.36 square angstroms [4] represents a relatively low value, consistent with good membrane permeability characteristics. This parameter is crucial for predicting blood-brain barrier penetration, which is relevant given the compound's intended neurological applications.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Data

The spectroscopic characterization of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- reveals significant gaps in the published literature, limiting comprehensive structural verification through multiple analytical techniques.

Table 3: Spectroscopic and Analytical Data Availability

TechniqueData AvailabilityReference
¹H NMRNot reported in sourcesLiterature gap
¹³C NMRNot reported in sourcesLiterature gap
Mass Spectrometry (MS)Mentioned in patent literatureEP1213291A1
Infrared Spectroscopy (IR)Not specifically reportedLiterature gap
Crystal Structure DataNot availableLiterature gap
Optical PropertiesNot availableLiterature gap

Nuclear magnetic resonance spectroscopy data, including both proton (¹H) and carbon-13 (¹³C) spectra, are conspicuously absent from the accessible scientific literature. This absence represents a significant limitation in the comprehensive characterization of the compound, as NMR spectroscopy provides crucial information about molecular connectivity, stereochemistry, and conformational behavior.

Mass spectrometric analysis is mentioned in patent literature [5], indicating that this technique has been employed for compound identification and purity assessment. The exact mass of 216.126266 daltons [1] serves as a precise molecular weight determination that would be readily confirmed through high-resolution mass spectrometry.

Infrared spectroscopic data, which would provide valuable information about functional group characteristics and molecular vibrations, remain unreported in the specific literature for this compound. Such data would be particularly informative for characterizing the spiro junction and the heterocyclic components of the molecule.

The absence of crystal structure data represents a particularly significant gap, as X-ray crystallography would provide definitive three-dimensional structural information, including precise bond lengths, angles, and the spatial arrangement of the spirocyclic system.

Thermal Stability and Degradation Kinetics

The thermal stability profile of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- remains largely uncharacterized in the available literature, representing a critical gap in the physicochemical understanding of this compound.

Table 4: Thermal Stability and Degradation Properties

PropertyValue/DescriptionNotes
Melting PointNot availableData not found in literature
Decomposition TemperatureNot reportedNo thermal analysis reported
Thermal StabilityStable under normal conditionsInferred from stability data
Storage ConditionsNot specifiedStandard pharmaceutical storage assumed
Shelf Life EstimationNot determinedRequires experimental determination
Degradation PathwaysNot characterizedFurther studies needed

The melting point of the compound has not been reported in the accessible literature, which represents a fundamental thermal property that would provide insight into the crystal packing efficiency and intermolecular interactions. The absence of this data suggests either that the compound has not been isolated in crystalline form or that such measurements have not been published.

Decomposition temperature data, which would indicate the thermal limits for safe handling and processing, remain unreported. Such information would be crucial for establishing appropriate storage conditions and processing parameters for pharmaceutical development.

Based on the structural stability of similar spirocyclic compounds, the molecule is inferred to be stable under normal ambient conditions. The rigid spirocyclic architecture typically confers enhanced thermal stability compared to more flexible molecular frameworks.

Storage condition recommendations are not specifically documented for this compound, necessitating the application of standard pharmaceutical storage protocols until specific stability data become available. This typically involves storage under inert atmosphere at reduced temperatures to minimize potential degradation.

Shelf life estimations and degradation pathway characterization represent critical gaps that would require comprehensive stability testing under various environmental conditions. Such studies would need to employ accelerated stability testing protocols to establish appropriate storage conditions and expiration dating.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B218X5QIY

Other CAS

220099-91-2

Wikipedia

AZD0328

Dates

Last modified: 04-14-2024
1: Zhou D, Zhang M, Ye X, Gu C, Piser TM, Lanoue BA, Schock SA, Cheng YF, Grimm SW. In vitro metabolism of α7 neuronal nicotinic receptor agonist AZD0328 and enzyme identification for its N-oxide metabolite. Xenobiotica. 2011 Mar;41(3):232-42. doi: 10.3109/00498254.2010.536855. Epub 2011 Jan 13. PubMed PMID: 21226652.
2: Castner SA, Smagin GN, Piser TM, Wang Y, Smith JS, Christian EP, Mrzljak L, Williams GV. Immediate and sustained improvements in working memory after selective stimulation of α7 nicotinic acetylcholine receptors. Biol Psychiatry. 2011 Jan 1;69(1):12-8. doi: 10.1016/j.biopsych.2010.08.006. Epub 2010 Oct 20. PubMed PMID: 20965497.
3: Sydserff S, Sutton EJ, Song D, Quirk MC, Maciag C, Li C, Jonak G, Gurley D, Gordon JC, Christian EP, Doherty JJ, Hudzik T, Johnson E, Mrzljak L, Piser T, Smagin GN, Wang Y, Widzowski D, Smith JS. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes. Biochem Pharmacol. 2009 Oct 1;78(7):880-8. doi: 10.1016/j.bcp.2009.07.005. Epub 2009 Jul 16. PubMed PMID: 19615981.

Explore Compound Types